N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-1-naphthamide
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Overview
Description
N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-1-naphthamide is a complex organic compound that features a furan ring, a naphthalene ring, and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-1-naphthamide typically involves the following steps:
Formation of the Furan Derivative: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Hydroxyl Group: The hydroxyl group can be introduced via oxidation reactions using reagents such as hydrogen peroxide or potassium permanganate.
Coupling with Naphthalene: The final step involves coupling the furan derivative with a naphthalene derivative through amide bond formation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-1-naphthamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (pyridinium chlorochromate) or Jones reagent.
Reduction: The compound can be reduced to remove the hydroxyl group or to reduce the furan ring using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, potassium permanganate.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Halogens (Cl2, Br2), nitric acid (HNO3), sulfuric acid (H2SO4).
Major Products
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of deoxygenated or reduced furan derivatives.
Substitution: Formation of halogenated, nitrated, or sulfonated furan derivatives.
Scientific Research Applications
N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-1-naphthamide has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an antimicrobial, anticancer, and anti-inflammatory agent due to the bioactivity of its furan and naphthalene moieties.
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Material Science: Investigated for its potential use in the development of organic electronic materials and sensors.
Mechanism of Action
The mechanism of action of N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-1-naphthamide involves its interaction with various molecular targets:
Molecular Targets: It can interact with enzymes and receptors involved in microbial growth, cancer cell proliferation, and inflammatory pathways.
Pathways Involved: The compound may inhibit key enzymes or receptors, leading to the disruption of cellular processes such as DNA replication, protein synthesis, and signal transduction.
Comparison with Similar Compounds
Similar Compounds
N-(furan-2-ylmethylene)-2-hydroxybenzohydrazide: Similar in structure but with a benzohydrazide moiety instead of a naphthamide.
3-(furan-2-yl)acrylohydrazide: Contains a furan ring and a hydrazide group, used in similar applications.
Uniqueness
N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-1-naphthamide is unique due to its combination of a furan ring, a hydroxyl group, and a naphthalene ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]naphthalene-1-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO3/c1-19(22,12-15-8-5-11-23-15)13-20-18(21)17-10-4-7-14-6-2-3-9-16(14)17/h2-11,22H,12-13H2,1H3,(H,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDEIQRJLMPCUOL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CO1)(CNC(=O)C2=CC=CC3=CC=CC=C32)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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